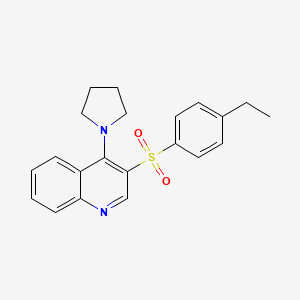

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

Eco-Friendly Synthetic Approaches

Research by A. Preetam and M. Nath (2015) demonstrates an environmentally benign Pictet–Spengler strategy for synthesizing biologically important pyrrolo- and indolo[1,2-a]quinoxalines. This methodology, utilizing p-dodecylbenzenesulfonic acid as a catalyst, highlights the potential for sustainable approaches in synthesizing complex quinoline derivatives under mild conditions, which could be applicable to the synthesis of "3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline" (Preetam & Nath, 2015).

Ligand-Enabled Functionalization

The work by Heng Jiang et al. (2016) on the Pd(II)-catalyzed olefination of γ-C(sp(3))-H bonds presents a method for the selective functionalization of amines, leading to the synthesis of C-2 alkylated pyrrolidines. Such methodologies could be adapted for functionalizing quinoline derivatives, offering routes to diversify the chemical space around "this compound" for potential biological applications (Jiang et al., 2016).

Advanced Reagents for Synthesis

The utilization of Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide by R. Ghorbani‐Vaghei and S. Akbari-Dadamahaleh (2009) for the efficient synthesis of quinolines from 2-aminoaryl ketones underlines the role of novel reagents in facilitating quinoline synthesis. This indicates the potential for discovering new synthetic pathways for compounds like "this compound" (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Biological Activities and Applications

The exploration of quinoline derivatives in various biological activities is evident across the research. For example, the development of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline by P. Anzenbacher et al. (2000) as neutral anion receptors with augmented affinities showcases the potential of quinoline-based compounds in sensor technologies. This opens up possibilities for "this compound" in similar applications, given its structural analogy (Anzenbacher et al., 2000).

properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-2-16-9-11-17(12-10-16)26(24,25)20-15-22-19-8-4-3-7-18(19)21(20)23-13-5-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZDIIRNHMTKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2533003.png)

![1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2533006.png)

![(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2533015.png)

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)